Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate
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Overview
Description
Tert-butyl ®-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzoimidazole moiety
Preparation Methods
The synthesis of Tert-butyl ®-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. The synthetic route often includes:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Nitration: Introduction of the nitro group into the benzoimidazole ring.
Piperazine ring formation: This involves the reaction of appropriate amines with dihaloalkanes.
Final coupling: The benzoimidazole derivative is coupled with the piperazine derivative under suitable conditions to form the final product.
Chemical Reactions Analysis
Tert-butyl ®-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Tert-butyl ®-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar compounds include:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar piperazine core but with a different aromatic substitution.
Tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features a different substituent on the piperazine ring.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are explored for their anti-tubercular activity and have structural similarities with the piperazine core.
Tert-butyl ®-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H25N5O5 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-1H-benzimidazol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O5/c1-11-10-21(17(25)28-18(2,3)4)6-7-22(11)14-9-13-12(8-15(14)23(26)27)19-16(24)20(13)5/h8-9,11H,6-7,10H2,1-5H3,(H,19,24)/t11-/m1/s1 |
InChI Key |
YCLWWSZDLNLQLY-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=C(C=C3C(=C2)N(C(=O)N3)C)[N+](=O)[O-])C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C3C(=C2)N(C(=O)N3)C)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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